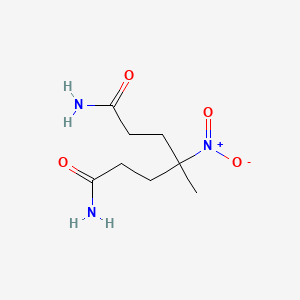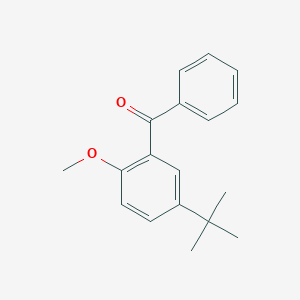
Lutetium--magnesium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium–magnesium (1/1) is a compound formed by the combination of lutetium and magnesium in a 1:1 ratio. Lutetium is a rare earth element, known for its high density and stability, while magnesium is a lightweight, reactive metal. The combination of these two elements results in a compound with unique properties that are valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of lutetium–magnesium (1/1) typically involves the direct reaction of lutetium and magnesium metals. This can be achieved through a high-temperature solid-state reaction where the two metals are heated together in an inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 600°C to ensure complete formation of the compound.
Industrial Production Methods: In an industrial setting, the production of lutetium–magnesium (1/1) may involve the use of advanced techniques such as vacuum induction melting or arc melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The metals are melted together under a vacuum or inert gas to prevent contamination and ensure a high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions: Lutetium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxygen or air, lutetium–magnesium (1/1) can form oxides. This reaction is typically carried out at elevated temperatures.
Reduction: The compound can be reduced using strong reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Lutetium–magnesium (1/1) can participate in substitution reactions with halogens or other reactive non-metals.
Major Products:
Oxidation: Formation of lutetium oxide and magnesium oxide.
Reduction: Formation of elemental lutetium and magnesium.
Substitution: Formation of lutetium halides and magnesium halides.
Wissenschaftliche Forschungsanwendungen
Lutetium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in various chemical reactions, including polymerization and hydrogenation processes.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Lutetium-based compounds are used in targeted radiotherapy for cancer treatment, and magnesium’s biocompatibility makes it useful in biomedical implants.
Industry: Employed in the production of high-performance materials, such as lightweight alloys and superconductors.
Wirkmechanismus
Lutetium–magnesium (1/1) can be compared with other lutetium and magnesium compounds:
Lutetium Oxide: Unlike lutetium–magnesium (1/1), lutetium oxide is primarily used in ceramics and phosphors.
Magnesium Alloys: Magnesium alloys are widely used in the automotive and aerospace industries for their lightweight properties, but they do not possess the same catalytic or imaging capabilities as lutetium–magnesium (1/1).
Lutetium Halides: These compounds are used in scintillation detectors and have different chemical reactivity compared to lutetium–magnesium (1/1).
Vergleich Mit ähnlichen Verbindungen
- Lutetium oxide
- Magnesium alloys
- Lutetium halides
Lutetium–magnesium (1/1) stands out due to its unique combination of properties from both lutetium and magnesium, making it a versatile compound with diverse applications in science and industry.
Eigenschaften
CAS-Nummer |
12163-12-1 |
|---|---|
Molekularformel |
LuMg |
Molekulargewicht |
199.272 g/mol |
IUPAC-Name |
lutetium;magnesium |
InChI |
InChI=1S/Lu.Mg |
InChI-Schlüssel |
VSXXYYIQNKKTCD-UHFFFAOYSA-N |
Kanonische SMILES |
[Mg].[Lu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9,10,11-Tetrahydrobenzo[b]naphtho[1,2-d]furan-11a(7ah)-ol](/img/structure/B14732083.png)
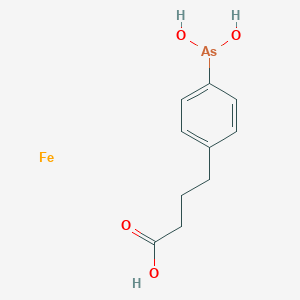
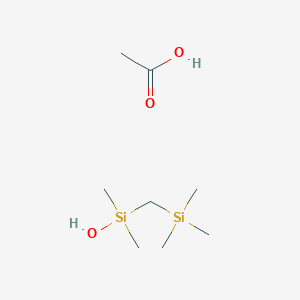
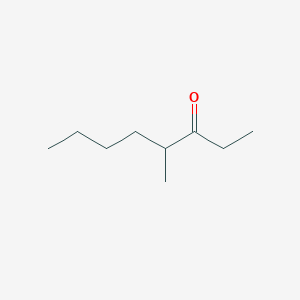



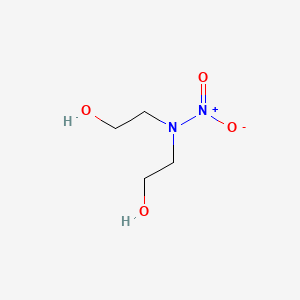

![1-(6-Chloro-1,3-benzothiazol-2-yl)-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B14732138.png)

